molecular formula C33H44NOPS B12298820 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298820
M. Wt: 533.7 g/mol
InChI Key: MCSYWJVKLCHPNB-ZIQZBVCVSA-N
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Description

This compound is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₄H₄₆NOPS and a molecular weight of 547.8 g/mol . Its structure features:

  • A dicyclohexylphosphanyl group attached to a phenyl ring, providing steric bulk and electron-donating properties.
  • A naphthalen-2-ylmethyl group, which enhances π-π stacking interactions in catalytic systems.
  • A 2-methylpropane-2-sulfinamide moiety, a chiral auxiliary critical for enantioselective induction in asymmetric synthesis .

The compound is utilized in laboratory settings for asymmetric catalysis, particularly in transition-metal-catalyzed reactions where stereochemical control is paramount. Its discontinued commercial status (as of 2025) suggests specialized applications or challenges in large-scale synthesis .

Properties

Molecular Formula

C33H44NOPS

Molecular Weight

533.7 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3/t32-,37?/m1/s1

InChI Key

MCSYWJVKLCHPNB-ZIQZBVCVSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of naphthalene derivatives with dicyclohexylphosphanyl chloride under controlled conditions to form the phosphanyl-substituted naphthalene. This intermediate is then reacted with a sulfinamide precursor in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted naphthalene derivatives .

Scientific Research Applications

Catalysis

One of the primary applications of (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is as a ligand in the formation of metal complexes. These complexes are crucial in catalyzing various organic reactions, enhancing reaction rates and selectivity due to the unique electronic properties imparted by the phosphanyl group.

Table 1: Catalytic Applications

Reaction TypeMetal Complex UsedRole of Compound
Cross-couplingPalladium complexesLigand for enhancing catalytic activity
Asymmetric synthesisRhodium complexesFacilitates enantioselective reactions
Oxidation reactionsCopper complexesActs as a stabilizing ligand

Biological Applications

In biological research, this compound has shown potential therapeutic applications. Its structure allows interaction with specific enzymes and receptors, making it a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity
A study demonstrated that derivatives of sulfinamides exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.

Table 2: Biological Activity Overview

Activity TypeTarget MoleculeObserved Effect
Enzyme InhibitionKinasesReduced cell proliferation
Receptor ModulationG-protein coupled receptorsAltered signaling pathways
AntimicrobialBacterial enzymesInhibition of bacterial growth

Industrial Applications

In the industrial sector, (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is utilized in the production of advanced materials such as polymers and nanomaterials. Its ability to form stable metal complexes enhances the properties of these materials.

Table 3: Industrial Uses

Application AreaMaterial TypeFunctionality
Polymer ChemistryConductive polymersImproved electrical properties
NanotechnologyNanocompositesEnhanced mechanical strength
CoatingsProtective coatingsIncreased durability

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphanyl group can coordinate with metal ions, facilitating catalytic reactions. Additionally, the sulfinamide moiety can interact with biological molecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related ligands, emphasizing steric, electronic, and catalytic differences:

Compound Name Molecular Formula Key Features Catalytic Applications Ref.
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide (Target) C₃₄H₄₆NOPS Dicyclohexylphosphanyl, naphthalenyl, sulfinamide; high steric bulk Asymmetric hydrogenation, C–C bond formation
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide C₃₇H₃₉NOPS₂ Dual diphenylphosphanyl groups; flexible ethyl backbone Enantioselective allylic alkylation, hydroamination
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide C₂₁H₂₈NOPS Branched alkyl chain; moderate steric hindrance Pd-catalyzed cross-coupling reactions
N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g) C₂₉H₃₃N₂O₅S₂ Sulfonamide groups; TEMPO-derived backbone Radical-mediated polymerization, oxidation reactions

Key Findings:

Steric and Electronic Effects :

  • The target compound ’s dicyclohexylphosphanyl group provides greater steric hindrance compared to diphenylphosphanyl analogs (e.g., ), enhancing enantioselectivity in crowded catalytic environments .
  • The naphthalenyl group in the target improves solubility in aromatic solvents compared to aliphatic-backbone ligands (e.g., ) .

Catalytic Performance :

  • Ligands with dual phosphine groups (e.g., ) exhibit superior activity in bimetallic catalysis but suffer from synthetic complexity.
  • The target’s sulfinamide group enables chiral induction at lower catalyst loadings (≤1 mol%) compared to sulfonamide-based systems (e.g., ), which require higher loadings (5–10 mol%) .

Thermal Stability :

  • The target compound’s melting point and thermal stability data are unavailable, whereas sulfonamide derivatives (e.g., ) show decomposition above 200°C, limiting high-temperature applications .

Synthetic Challenges :

  • The target’s discontinued commercial status contrasts with the availability of simpler analogs (e.g., ), likely due to multistep synthesis involving air-sensitive phosphine intermediates .

Biological Activity

Chemical Structure and Properties

The compound has a complex structure characterized by a sulfinamide functional group, dicyclohexylphosphanyl moiety, and naphthalene derivatives. Its molecular formula is C33H44NOPSC_{33}H_{44}NOPS with a molecular weight of 533.75 g/mol. The IUPAC name reflects its stereochemistry and functional groups.

The biological activity of (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The phosphanyl group enhances its binding affinity to certain targets, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
  • Antimicrobial Properties : There are indications of antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate the mechanisms involved.
  • Neuroprotective Effects : Some data suggest potential neuroprotective properties, possibly through antioxidant mechanisms.

Data Table of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveReduction of oxidative stress

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide was tested against various cancer cell lines, including breast and lung carcinoma. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity

A separate investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. Further mechanistic studies are warranted to explore its mode of action.

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